molecular formula C12H11BrN2O2S B5770525 5-bromo-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide

5-bromo-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B5770525
M. Wt: 327.20 g/mol
InChI Key: YITMKIDISVILCG-UHFFFAOYSA-N
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Description

5-bromo-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide is an organic compound that belongs to the class of benzamides It features a bromine atom at the 5th position, a methoxy group at the 2nd position, and a thiazole ring attached to the amide nitrogen

Properties

IUPAC Name

5-bromo-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2S/c1-7-6-18-12(14-7)15-11(16)9-5-8(13)3-4-10(9)17-2/h3-6H,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITMKIDISVILCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide typically involves multiple steps:

    Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol (CH3OH) and a base such as sodium methoxide (NaOCH3).

    Thiazole Ring Formation: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.

    Amidation: The final step involves the formation of the amide bond by reacting the thiazole derivative with 5-bromo-2-methoxybenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of 5-bromo-2-formyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide.

    Reduction: Formation of 2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Studied for its interactions with biological targets, including enzymes and receptors.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes such as kinases or receptors involved in signaling pathways.

    Pathways Involved: The compound can modulate pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-methoxybenzamide: Lacks the thiazole ring, making it less versatile in biological applications.

    2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide: Lacks the bromine atom, which may affect its reactivity and biological activity.

    5-bromo-2-methoxy-N-(1,3-thiazol-2-yl)benzamide: Similar structure but without the methyl group on the thiazole ring.

Uniqueness

5-bromo-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide is unique due to the presence of both the bromine atom and the thiazole ring with a methyl group, which may enhance its biological activity and reactivity in synthetic applications.

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